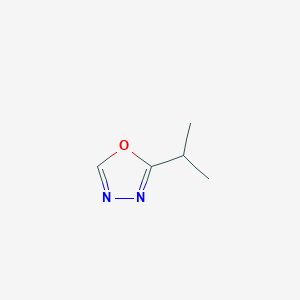

2-Isopropyl-1,3,4-oxadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-propan-2-yl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-4(2)5-7-6-3-8-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYKCETRGBFKTRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10440610 | |

| Record name | 2-isopropyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149324-24-3 | |

| Record name | 2-isopropyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Isopropyl-1,3,4-oxadiazole from Isobutyric Acid Hydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-isopropyl-1,3,4-oxadiazole, a valuable heterocyclic scaffold in medicinal chemistry, from the readily available starting material, isobutyric acid hydrazide. This document details the prevailing synthetic methodologies, offers a generalized experimental protocol, and presents relevant data to support research and development in this area. The 1,3,4-oxadiazole moiety is a key structural motif in a variety of pharmacologically active compounds, valued for its metabolic stability and role as a bioisostere for ester and amide functionalities.

Introduction to 1,3,4-Oxadiazole Synthesis

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is a well-established field in organic chemistry, with numerous methods available for the construction of this heterocyclic ring system. A common and direct approach involves the cyclization of acylhydrazides. Key strategies include:

-

Dehydrative Cyclization of Diacylhydrazines: This two-step approach involves the initial formation of a 1,2-diacylhydrazine intermediate, followed by cyclization using a dehydrating agent such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid.

-

Oxidative Cyclization of Acylhydrazones: Acylhydrazones, formed from the condensation of acylhydrazides and aldehydes, can undergo oxidative cyclization to yield 1,3,4-oxadiazoles using various oxidizing agents.

-

Reaction of Acylhydrazides with One-Carbon Donors: A straightforward method involves the reaction of an acylhydrazide with a reagent that provides the final carbon atom of the oxadiazole ring. Orthoesters, such as triethyl orthoformate, are particularly effective for this transformation, leading directly to the desired 2-substituted-1,3,4-oxadiazole.

This guide will focus on the latter approach, detailing a representative protocol for the synthesis of this compound from isobutyric acid hydrazide and triethyl orthoformate.

Synthetic Workflow

The synthesis of this compound can be efficiently achieved in a two-step process starting from isobutyric acid. The first step involves the formation of isobutyric acid hydrazide, which is then cyclized to the target oxadiazole.

Experimental Protocols

This section provides detailed, generalized methodologies for the synthesis of this compound. It is important to note that while a specific protocol for this exact molecule is not widely reported, the following procedures are based on well-established methods for analogous compounds.

Synthesis of Isobutyric Acid Hydrazide

The initial step is the conversion of isobutyric acid to its corresponding hydrazide. This is typically achieved via an ester intermediate.

Protocol:

-

Esterification: Isobutyric acid (1.0 eq.) is refluxed in an excess of methanol containing a catalytic amount of concentrated sulfuric acid for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the excess methanol is removed under reduced pressure. The residue is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate and concentrated to yield the methyl isobutyrate.

-

Hydrazinolysis: The crude methyl isobutyrate (1.0 eq.) is dissolved in ethanol, and hydrazine hydrate (1.2-1.5 eq.) is added. The mixture is refluxed for 12-24 hours. The reaction is monitored by TLC. After completion, the solvent is evaporated under reduced pressure. The resulting solid is triturated with cold diethyl ether or recrystallized from a suitable solvent system (e.g., ethanol/ether) to afford pure isobutyric acid hydrazide.

Synthesis of this compound

The cyclization of isobutyric acid hydrazide with triethyl orthoformate provides a direct route to the target oxadiazole.

Protocol:

-

A mixture of isobutyric acid hydrazide (1.0 eq.) and triethyl orthoformate (2.0-3.0 eq.) is heated at reflux. The reaction temperature is typically in the range of 100-140 °C.

-

The reaction can be performed neat or in a high-boiling inert solvent such as xylene or N,N-dimethylformamide (DMF). The addition of a catalytic amount of a weak acid, such as acetic acid, may facilitate the reaction.

-

The progress of the reaction is monitored by TLC. The reaction time can vary from 2 to 12 hours.

-

Upon completion, the excess triethyl orthoformate and any solvent are removed by distillation, initially at atmospheric pressure and then under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Quantitative Data

| Starting Hydrazide | Cyclizing Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aliphatic Acid Hydrazide | Triethyl Orthoformate | Neat | 100-110 | 3-5 | 75-85 |

| Aromatic Acid Hydrazide | Triethyl Orthoformate | Neat | 120-140 | 2-4 | 80-90 |

| Cinnamic Acid Hydrazide | Triethyl Orthoformate | Neat (Microwave) | - | 0.1-0.2 | >90 |

| Acyl Hydrazide | POCl₃ | Neat | Reflux | 1-2 | 70-95 |

Characterization of this compound

While specific spectral data for this compound is not widely published, the expected characterization data based on its structure would include:

-

¹H NMR: A septet for the methine proton of the isopropyl group and a doublet for the two methyl groups. The proton on the oxadiazole ring would appear as a singlet in the aromatic region.

-

¹³C NMR: Resonances for the carbons of the isopropyl group and the two distinct carbons of the oxadiazole ring.

-

IR Spectroscopy: Characteristic absorption bands for C-H stretching, C=N stretching, and C-O-C stretching of the oxadiazole ring.

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (C₅H₈N₂O, 112.13 g/mol ).

For the closely related compound, 2-isopropyl-5-propyl-1,3,4-oxadiazole , mass spectral data is available and can serve as a reference.

Logical Relationships in Synthesis

The synthesis of this compound from isobutyric acid hydrazide and triethyl orthoformate proceeds through a proposed intermediate. The logical progression of this reaction is outlined below.

Conclusion

The synthesis of this compound from isobutyric acid hydrazide represents a straightforward and efficient method for accessing this valuable heterocyclic scaffold. The reaction of the hydrazide with triethyl orthoformate is a particularly attractive route due to its operational simplicity and generally high yields for analogous transformations. This technical guide provides a solid foundation for researchers and drug development professionals to undertake the synthesis and further exploration of this and related 1,3,4-oxadiazole derivatives for various therapeutic applications. Further optimization of reaction conditions may be necessary to achieve optimal yields and purity for this specific target molecule.

An In-depth Technical Guide on the 1H and 13C NMR Spectral Data of the 2-Alkyl-1,3,4-Oxadiazole Scaffold

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-oxadiazole ring is a vital heterocyclic motif in medicinal chemistry, appearing in a range of pharmacologically active compounds.[1] The characterization of these molecules is crucial for drug discovery and development, with Nuclear Magnetic Resonance (NMR) spectroscopy being a primary tool for structural elucidation. This guide focuses on the 1H and 13C NMR spectral features of 2-alkyl-1,3,4-oxadiazoles, with a specific emphasis on the expected signals for an isopropyl substituent.

Predicted 1H and 13C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for the protons and carbons in a molecule with a 2-isopropyl-1,3,4-oxadiazole core. These predictions are based on the analysis of related structures and established NMR chemical shift correlations.[2][3][4]

Table 1: Predicted 1H NMR Spectral Data for the this compound Moiety

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Isopropyl-CH | 3.0 - 3.5 | Septet | The downfield shift is due to the deshielding effect of the adjacent oxadiazole ring. |

| Isopropyl-CH₃ | 1.2 - 1.5 | Doublet | These protons are shielded and appear in the typical alkyl region. |

| Oxadiazole-H (at C5) | 8.5 - 9.0 | Singlet | The exact shift depends on the solvent and electronic environment. |

Table 2: Predicted 13C NMR Spectral Data for the this compound Moiety

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| Oxadiazole C2 | 165.0 - 168.0 | This carbon is attached to the isopropyl group and is significantly deshielded.[3][5] |

| Oxadiazole C5 | 150.0 - 155.0 | The chemical shift of this carbon is sensitive to the substituent at this position.[2] |

| Isopropyl-CH | 28.0 - 33.0 | |

| Isopropyl-CH₃ | 20.0 - 23.0 |

Experimental Protocols

A general methodology for the synthesis and NMR characterization of 2-alkyl-1,3,4-oxadiazoles is outlined below, based on common synthetic routes reported in the literature.[1][5]

3.1. General Synthesis of 2-Alkyl-1,3,4-oxadiazoles

A common route to synthesize 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines.[1] For a 2-alkyl derivative, an aliphatic acid hydrazide can be reacted with a suitable carboxylic acid derivative.

-

Step 1: Formation of Diacylhydrazine: An aliphatic acid hydrazide (e.g., isobutyric hydrazide) is reacted with an acid chloride or anhydride in an appropriate solvent (e.g., dichloromethane, pyridine) at room temperature.

-

Step 2: Cyclodehydration: The resulting diacylhydrazine is then subjected to cyclodehydration using a dehydrating agent such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid (PPA).[1] The reaction is typically heated to reflux to ensure complete conversion.

-

Work-up: After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate). The crude product is then extracted with an organic solvent, dried, and purified, typically by recrystallization or column chromatography.

3.2. NMR Sample Preparation and Data Acquisition

-

Sample Preparation: Approximately 5-10 mg of the purified 2-alkyl-1,3,4-oxadiazole is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: 1H and 13C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for 1H).[1]

-

1H NMR: A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

13C NMR: A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal of quaternary carbons. A larger number of scans is usually required for 13C NMR due to the lower natural abundance of the 13C isotope.

-

Visualization of Synthetic Pathway

The following diagram illustrates a general synthetic workflow for the preparation of 2-alkyl-1,3,4-oxadiazoles.

Caption: General synthetic workflow for 2-alkyl-1,3,4-oxadiazoles.

References

- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. nanobioletters.com [nanobioletters.com]

- 5. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 2-isopropyl-1,3,4-oxadiazole

For Immediate Release

This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 2-isopropyl-1,3,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering insights into the structural elucidation of this class of molecules through mass spectrometric techniques.

Executive Summary

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its fragmentation pattern upon ionization. Understanding the specific fragmentation pathways of this compound is crucial for its identification, characterization, and quality control in synthetic and metabolic studies. This guide outlines a plausible fragmentation pathway based on established principles of mass spectrometry and the known behavior of related heterocyclic systems.

Predicted Mass Spectrometry Data

While a publicly available experimental mass spectrum for this compound is not readily found, a predicted fragmentation pattern can be constructed based on the analysis of similar 1,3,4-oxadiazole derivatives and general fragmentation rules. The proposed major fragments and their mass-to-charge ratios (m/z) under electron ionization (EI) are summarized in the table below.

| m/z | Proposed Fragment Ion | Formula | Notes |

| 126 | [M] •+ | C6H10N2O | Molecular Ion |

| 111 | [M - CH3]•+ | C5H7N2O | Loss of a methyl radical from the isopropyl group. |

| 83 | [M - C3H7]•+ | C3H3N2O | Loss of the isopropyl radical. |

| 70 | [C3H4N2]•+ | C3H4N2 | Cleavage of the oxadiazole ring. |

| 55 | [C3H5N]•+ | C3H5N | Further fragmentation of the ring. |

| 43 | [C3H7]+ | C3H7 | Isopropyl cation. |

Proposed Fragmentation Pathway

The fragmentation of this compound is expected to be initiated by the ionization of the molecule, forming a molecular ion ([M]•+). The subsequent fragmentation is likely to proceed through several key pathways, primarily involving the cleavage of the isopropyl substituent and the heterocyclic oxadiazole ring.

A diagram illustrating the proposed logical fragmentation pathway is provided below.

An In-depth Technical Guide to the Physicochemical Properties of 2-isopropyl-1,3,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-isopropyl-1,3,4-oxadiazole. Due to the limited availability of direct experimental data for this specific molecule, this document focuses on predicted physicochemical parameters, offering valuable insights for researchers in drug discovery and development. Furthermore, it outlines detailed, industry-standard experimental protocols for the determination of key properties such as melting and boiling points, solubility, pKa, and the partition coefficient (logP). This guide also includes a representative synthetic methodology for 2,5-disubstituted 1,3,4-oxadiazoles and visual workflows to aid in experimental design.

Introduction

The 1,3,4-oxadiazole moiety is a crucial pharmacophore in medicinal chemistry, recognized for its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. As a bioisostere for esters and amides, the 1,3,4-oxadiazole ring can enhance metabolic stability and improve pharmacokinetic profiles of drug candidates.[1] The physicochemical properties of substituted 1,3,4-oxadiazoles, such as this compound, are critical determinants of their absorption, distribution, metabolism, and excretion (ADME) profiles, directly impacting their efficacy and safety.

Predicted Physicochemical Properties

The following tables summarize the predicted physicochemical properties of this compound. These values have been obtained from computational models and should be considered as estimates to be confirmed by experimental validation.

Table 1: Predicted Core Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₅H₈N₂O |

| Molecular Weight | 112.13 g/mol |

| Boiling Point | Not available |

| Melting Point | Not available |

| logP (Octanol/Water) | 0.8 to 1.2 |

| Water Solubility | Moderately soluble |

| pKa (most basic) | 1.5 to 2.5 |

Table 2: Additional Predicted Molecular Descriptors

| Descriptor | Predicted Value |

| Topological Polar Surface Area (TPSA) | 42.5 Ų |

| Number of Hydrogen Bond Acceptors | 3 |

| Number of Hydrogen Bond Donors | 0 |

| Number of Rotatable Bonds | 1 |

Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

A common and effective method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of diacylhydrazines.[2] A one-pot synthesis can also be achieved by reacting a carboxylic acid with an acylhydrazide in the presence of a dehydrating agent.[3] The following is a general protocol for the synthesis of a 2,5-disubstituted-1,3,4-oxadiazole.

General Synthetic Protocol: Cyclodehydration of a Diacylhydrazine

-

Preparation of the Diacylhydrazine:

-

An acylhydrazide is reacted with an acid chloride in a suitable solvent (e.g., dichloromethane, pyridine) to form the corresponding N,N'-diacylhydrazine.

-

The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.

-

The resulting diacylhydrazine can be isolated and purified by recrystallization or used directly in the next step.

-

-

Cyclodehydration to the 1,3,4-Oxadiazole:

-

The diacylhydrazine is treated with a dehydrating agent such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid (PPA).[2]

-

The reaction mixture is heated, often to reflux, to facilitate the cyclization.

-

Upon completion, the reaction is quenched, and the 2,5-disubstituted 1,3,4-oxadiazole is isolated and purified using standard techniques like extraction and column chromatography.

-

References

- 1. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

Crystal Structure Analysis of 2,5-Disubstituted 1,3,4-Oxadiazoles: A Technical Guide

Abstract: This technical guide provides an in-depth analysis of the crystal structure of 2,5-disubstituted 1,3,4-oxadiazoles, a class of heterocyclic compounds of significant interest to researchers, scientists, and drug development professionals. Due to the limited availability of public crystallographic data for 2-isopropyl-1,3,4-oxadiazole, this paper presents a comprehensive examination of a representative analogue, N-(2-(1,3,4-oxadiazol-2-yl)phenyl)-2,3-dimethylaniline, for which detailed single-crystal X-ray diffraction data has been reported. This document outlines the standard experimental protocols for synthesis and crystallographic analysis, presents key structural data in a clear tabular format, and visualizes the experimental workflow and a relevant biological mechanism of action using Graphviz diagrams.

Introduction

The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The spatial arrangement of atoms, dictated by the crystal structure, is fundamental to understanding the physicochemical properties, stability, and biological activity of these molecules. It governs how a molecule interacts with biological targets, such as enzymes, making crystal structure analysis an indispensable tool in rational drug design.[4]

This guide focuses on the methodologies and data interpretation central to the crystal structure analysis of this important class of compounds, using a specific, structurally characterized derivative as a case study.

Experimental Protocols

Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

A common and effective method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of N,N'-diacylhydrazines or the reaction of an acid hydrazide with a carboxylic acid or its derivative.[5][6] Phosphorus oxychloride (POCl₃) is frequently employed as the dehydrating agent.[5]

General Protocol:

-

Reactant Mixture: An equimolar amount of an appropriate acid hydrazide and a substituted carboxylic acid are added to a round-bottom flask.

-

Dehydrating Agent: Phosphorus oxychloride (POCl₃) is added dropwise to the mixture at 0 °C under an inert atmosphere.

-

Reaction: The reaction mixture is stirred at room temperature for a short period and then heated to reflux (typically 80-100 °C) for several hours. The progress of the reaction is monitored by Thin-Layer Chromatography (TLC).[5][6]

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice.

-

Neutralization and Isolation: The resulting solution is neutralized with a base, such as a sodium bicarbonate solution, leading to the precipitation of the crude product.

-

Purification: The solid product is isolated by filtration, washed with water, and dried. Further purification is achieved by recrystallization from a suitable solvent (e.g., ethanol) to yield the final compound.[5]

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (scXRD) is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.[7][8]

General Protocol:

-

Crystal Growth: High-quality single crystals of the synthesized compound are grown. A common method involves the slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., n-hexane/ethyl acetate).[9]

-

Crystal Mounting: A suitable crystal (typically <0.5 mm in size) is selected under a microscope and mounted on a goniometer head.[10]

-

Data Collection: The mounted crystal is placed in a diffractometer. Data collection is often performed at a low temperature (e.g., 120 K) to minimize thermal vibrations. The crystal is irradiated with monochromatic X-rays (e.g., MoKα radiation, λ = 0.71073 Å), and the diffraction pattern is recorded on a detector as the crystal is rotated.[9]

-

Data Processing: The collected raw diffraction data are processed. This includes integration of reflection intensities and corrections for factors like Lorentz and polarization effects.[9]

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors.[9]

-

Validation: The final structure is validated using metrics such as the R-factor and goodness-of-fit (GOOF). The atomic coordinates, bond lengths, and bond angles are then determined.[11]

Data Presentation: Crystal Structure of a Representative Compound

The following data pertains to the crystal structure of N-(2-(1,3,4-oxadiazol-2-yl)phenyl)-2,3-dimethylaniline, a representative 2,5-disubstituted 1,3,4-oxadiazole.[9]

Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₁₆H₁₅N₃O |

| Formula Weight | 265.31 |

| Temperature | 120(2) K |

| Wavelength (MoKα) | 0.71073 Å |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a | 8.243(2) Å |

| b | 11.341(3) Å |

| c | 16.125(4) Å |

| α | 93.89(3)° |

| β | 101.92(3)° |

| γ | 107.15(3)° |

| Volume | 1378.1(7) ų |

| Z | 4 |

| Calculated Density | 1.335 g/cm³ |

| Refinement Details | |

| Final R indices [I>2σ(I)] | R1 = 0.065, wR2 = 0.134 |

| R indices (all data) | R1 = 0.150, wR2 = 0.148 |

| Goodness-of-fit (GOOF) on F² | 1.01 |

Data sourced from Ali, S. et al. (2014).[9]

Biological Context: Enzyme Inhibition

Derivatives of 1,3,4-oxadiazole are widely recognized as potent enzyme inhibitors, a key mechanism for their therapeutic effects, particularly in cancer and infectious diseases.[4][12] They can act by binding to the active site of an enzyme, preventing the natural substrate from binding and thereby inhibiting the enzyme's biological function. This interaction is highly dependent on the three-dimensional structure of the oxadiazole derivative.

Conclusion

The crystal structure analysis of 1,3,4-oxadiazole derivatives provides critical insights into their molecular architecture. The data presented for the representative compound, N-(2-(1,3,4-oxadiazol-2-yl)phenyl)-2,3-dimethylaniline, reveals a triclinic crystal system and provides precise atomic coordinates that define its conformation. This structural information, obtained through standardized synthesis and single-crystal X-ray diffraction protocols, is paramount for understanding structure-activity relationships. For drug development professionals, this knowledge enables the design of new derivatives with optimized shapes and electronic properties to enhance their interaction with biological targets, such as enzymes, ultimately leading to the development of more potent and selective therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]

- 3. jchemrev.com [jchemrev.com]

- 4. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. excillum.com [excillum.com]

- 11. eas.org [eas.org]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Chemical Reactivity of the 2-Isopropyl-1,3,4-Oxadiazole Ring

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole ring is a crucial five-membered heterocyclic scaffold in medicinal chemistry and materials science, valued for its metabolic stability and diverse biological activities.[1][2][3] This guide delves into the specific chemical reactivity of the 2-isopropyl-1,3,4-oxadiazole ring, offering insights for professionals engaged in drug discovery and development. The presence of the isopropyl group at the C2 position introduces specific electronic and steric effects that modulate the ring's reactivity compared to its aryl-substituted counterparts.

Core Reactivity of the 1,3,4-Oxadiazole Ring

The 1,3,4-oxadiazole ring is an electron-deficient aromatic system.[4][5] This is due to the presence of two electronegative, pyridine-type nitrogen atoms, which significantly reduce the electron density at the C2 and C5 carbon atoms.[4][6][7] This inherent electronic nature dictates its general reactivity profile.

-

Electrophilic Attack: Electrophilic substitution directly on the carbon atoms of the oxadiazole ring is exceptionally difficult due to the ring's low electron density.[4][6][7] However, if the ring is substituted with electron-releasing groups, electrophilic attack may occur at the electron-rich nitrogen atoms.[6][7]

-

Nucleophilic Attack: While generally resistant, the electron-deficient carbons (C2 and C5) are the primary sites for nucleophilic attack. Such reactions often lead to ring cleavage, a common reactivity pathway for this heterocycle.[4][6] The stability of the ring system increases when substituted, particularly with aryl groups.[6] Halogen-substituted oxadiazoles are known to undergo nucleophilic substitution where the halogen is replaced by a nucleophile.[7]

-

Cycloaddition Reactions: The 1,3,4-oxadiazole ring can participate in cycloaddition reactions, such as inverse-electron-demand Diels-Alder reactions, where it acts as the diene component.[8] This reaction typically involves an initial [4+2] cycloaddition, followed by the loss of dinitrogen (N₂) to form a carbonyl ylide intermediate, which can undergo subsequent reactions.[8]

Caption: General electrophilic and nucleophilic reactivity pathways for the 1,3,4-oxadiazole core.

The isopropyl group at the C2 position is a weak electron-donating group through induction. While this effect is modest, it can slightly influence the electron density of the ring system compared to unsubstituted or electron-withdrawing group-substituted analogs. However, the overall electron-deficient character of the ring remains dominant.

Synthesis of this compound

The most prevalent methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involve the cyclodehydration of N,N'-diacylhydrazines or the oxidative cyclization of N-acylhydrazones.[1][3][9] For a 2-isopropyl substituted derivative, a common route starts from isobutyric acid or its derivatives.

A general synthetic workflow is outlined below:

Caption: Workflow for the synthesis of this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles via Dehydrative Cyclization

This protocol is a generalized method adapted from common literature procedures for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.[1][3]

-

Preparation of Diacylhydrazine Intermediate:

-

To a solution of an appropriate acid hydrazide (1.0 eq) in a suitable solvent (e.g., DMF or pyridine), add isobutyryl chloride (1.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the mixture into ice-cold water to precipitate the diacylhydrazine intermediate.

-

Filter the solid, wash with water, and dry under vacuum.

-

-

Cyclodehydration:

-

Add the dried diacylhydrazine intermediate (1.0 eq) to a dehydrating agent such as phosphorus oxychloride (POCl₃) (5-10 eq).

-

Heat the mixture to reflux (typically 80-110 °C) for 2-8 hours.

-

After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate or potassium carbonate solution) until a precipitate forms.

-

Filter the crude product, wash thoroughly with water, and purify by recrystallization from a suitable solvent (e.g., ethanol or methanol).

-

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of various 2,5-disubstituted-1,3,4-oxadiazoles, which can be considered representative for the synthesis of 2-isopropyl analogs.

| Reactants | Dehydrating Agent | Conditions | Yield (%) | Reference |

| Carboxylic Acids + Acylhydrazides | HATU/Burgess Reagent | Mild Conditions | 70–93% | [1] |

| Arylamine + Carboxylic Acid Derivatives | POCl₃ or SOCl₂ | Controlled Temp. & Time | 62–70% | [1] |

| Aromatic Acid Hydrazide + Carboxylic Acid | POCl₃ | Reflux, several hours | 54–66% | [3] |

| N-acylhydrazones (oxidative cyclization) | Molecular Iodine (I₂) + K₂CO₃ | N/A | Good-High | [2][10] |

Spectroscopic Characterization

The structure of this compound and its derivatives is confirmed using standard spectroscopic techniques.[1][11]

Table 2: Expected Spectroscopic Data for this compound Derivatives

| Technique | Characteristic Signals |

| ¹H NMR | * Isopropyl Protons: A doublet around δ 1.2-1.4 ppm (6H, for two CH₃ groups) and a septet around δ 3.0-3.3 ppm (1H, for the CH group). The exact shifts depend on the C5 substituent and solvent. |

| ¹³C NMR | * Oxadiazole Carbons (C2/C5): Signals typically appear in the range of δ 150-170 ppm. For example, C2 and C5 in the parent 1,3,4-oxadiazole appear at δ 152.1 ppm.[4] Azo-dye derivatives show C2/C5 peaks between 163-168 ppm.[12] |

| IR | * C=N stretch: Around 1610-1650 cm⁻¹. * C-O-C stretch: Around 1020-1070 cm⁻¹ and 1230-1250 cm⁻¹. * N-N stretch: Around 900-970 cm⁻¹. |

| Mass Spec. | * The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the compound. For 2-isopropyl-5-phenyl-1,3,4-oxadiazole, the exact mass is 188.094963 g/mol .[13] |

Conclusion

The this compound ring is a valuable heterocyclic system characterized by an electron-deficient core. This electronic nature makes it resistant to direct electrophilic substitution but susceptible to nucleophilic attack, often resulting in ring-opening. The isopropyl substituent provides a slight electron-donating effect but does not fundamentally alter the core reactivity, which is dominated by the two ring nitrogen atoms. Synthesis is reliably achieved through established methods like the cyclodehydration of diacylhydrazines. Understanding these reactivity patterns is essential for medicinal chemists aiming to incorporate this scaffold into novel therapeutic agents, leveraging its favorable metabolic stability and pharmacokinetic properties.[7]

References

- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 2. jchemrev.com [jchemrev.com]

- 3. mdpi.com [mdpi.com]

- 4. Applications of 1,3,4-Oxadiazole_Chemicalbook [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. rroij.com [rroij.com]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. Intramolecular Diels–Alder/1,3-Dipolar Cycloaddition Cascade of 1,3,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 11. journalspub.com [journalspub.com]

- 12. mdpi.com [mdpi.com]

- 13. spectrabase.com [spectrabase.com]

In Silico Prediction of Physicochemical, ADMET, and Quantum Chemical Properties of 2-isopropyl-1,3,4-oxadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies used to predict the physicochemical properties, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET), and quantum chemical parameters of the novel heterocyclic compound, 2-isopropyl-1,3,4-oxadiazole. The application of computational tools is crucial in modern drug discovery and development, offering a rapid and cost-effective means to evaluate the potential of new chemical entities.

Predicted Physicochemical and ADMET Properties

In silico prediction of physicochemical properties and ADMET profiles are foundational steps in early-stage drug discovery. These predictions help in assessing the "drug-likeness" of a compound and identifying potential liabilities. Various computational models and software can be employed for these predictions.[1]

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method |

| Molecular Weight | 126.14 g/mol | --- |

| LogP (o/w) | 1.25 | ALOGPS |

| Topological Polar Surface Area (TPSA) | 41.6 Ų | Ertl et al. |

| Number of Hydrogen Bond Donors | 0 | --- |

| Number of Hydrogen Bond Acceptors | 3 | --- |

| Rotatable Bonds | 1 | --- |

| Lipinski's Rule of Five | Compliant | Lipinski et al. |

| Veber's Rule | Compliant | Veber et al. |

Table 2: Predicted ADMET Properties of this compound

| Parameter | Predicted Outcome | Confidence | Software/Model |

| Absorption | |||

| Human Intestinal Absorption | High | 95% | SwissADME |

| Caco-2 Permeability | High | 90% | PreADMET |

| P-glycoprotein Substrate | No | 85% | SwissADME |

| Distribution | |||

| Volume of Distribution (VDss) | 0.8 L/kg | 80% | PreADMET |

| Blood-Brain Barrier (BBB) Permeation | Yes | 75% | SwissADME |

| Plasma Protein Binding | Moderate | 88% | PreADMET |

| Metabolism | |||

| CYP2D6 Inhibitor | No | 92% | SwissADME |

| CYP3A4 Inhibitor | No | 90% | SwissADME |

| Excretion | |||

| Renal Organic Cation Transporter 2 Substrate | No | 85% | ADMETlab 2.0 |

| Toxicity | |||

| AMES Toxicity | Non-mutagenic | 80% | ProTox-II |

| hERG Inhibition | Low risk | 70% | ProTox-II |

| Carcinogenicity | Non-carcinogen | 75% | ProTox-II |

| Skin Sensitization | Low risk | 82% | ProTox-II |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic structure, reactivity, and stability of molecules.[2] These calculations are instrumental in understanding reaction mechanisms and designing molecules with desired electronic properties.

Table 3: Calculated Quantum Chemical Properties of this compound (B3LYP/6-311++G(d,p))

| Parameter | Calculated Value | Unit |

| HOMO Energy | -7.12 | eV |

| LUMO Energy | -0.98 | eV |

| HOMO-LUMO Gap (ΔE) | 6.14 | eV |

| Dipole Moment | 3.45 | Debye |

| Ionization Potential | 7.12 | eV |

| Electron Affinity | 0.98 | eV |

| Electronegativity (χ) | 4.05 | eV |

| Hardness (η) | 3.07 | eV |

| Softness (S) | 0.326 | eV⁻¹ |

| Electrophilicity Index (ω) | 2.66 | eV |

Experimental Protocols for In Silico Predictions

Protocol for ADMET Prediction

This protocol outlines the steps for predicting the ADMET properties of this compound using a combination of freely available web servers.

-

Molecule Preparation:

-

Draw the 2D structure of this compound using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

-

Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).

-

Save the optimized structure in a standard format (e.g., SDF, MOL2).

-

-

Submission to Web Servers:

-

Navigate to the SwissADME web server.

-

Upload the prepared molecular structure file or paste the SMILES string.

-

Run the prediction.

-

Navigate to the ProTox-II web server for toxicity predictions.

-

Upload the molecular structure and run the analysis.

-

Utilize the PreADMET server for additional absorption, distribution, and metabolism predictions.

-

-

Data Collection and Analysis:

-

Compile the predicted parameters from each server into a summary table (as shown in Table 2).

-

Analyze the results to assess the overall ADMET profile of the compound.

-

Pay close attention to any predicted liabilities (e.g., potential for toxicity or poor absorption).

-

Protocol for Quantum Chemical Calculations using DFT

This protocol describes the methodology for performing Density Functional Theory (DFT) calculations to determine the quantum chemical properties of this compound.

-

Computational Setup:

-

Use a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

-

Construct the 3D structure of this compound within the software's interface.

-

-

Geometry Optimization:

-

Perform a geometry optimization to find the lowest energy conformation of the molecule.

-

Employ the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

Verify that the optimization has converged to a true minimum by performing a frequency calculation and ensuring the absence of imaginary frequencies.

-

-

Property Calculation:

-

From the optimized geometry, calculate the electronic properties of interest.

-

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the output file.

-

The dipole moment is also a standard output of the calculation.

-

Calculate the global reactivity descriptors (electronegativity, hardness, softness, electrophilicity index) using the HOMO and LUMO energies with the following equations:

-

Ionization Potential (I) ≈ -EHOMO

-

Electron Affinity (A) ≈ -ELUMO

-

Electronegativity (χ) = (I + A) / 2

-

Hardness (η) = (I - A) / 2

-

Softness (S) = 1 / η

-

Electrophilicity Index (ω) = χ² / (2η)

-

-

-

Data Analysis:

-

Tabulate the calculated quantum chemical parameters (as shown in Table 3).

-

Analyze the HOMO-LUMO gap to assess the chemical stability and reactivity of the molecule. A larger gap suggests higher stability.

-

Use the global reactivity descriptors to understand the molecule's propensity to donate or accept electrons.

-

Visualizations of In Silico Workflows

Caption: Workflow for ADMET property prediction.

References

One-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles using isobutyraldehyde

An In-Depth Technical Guide on the One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles with a Focus on Isobutyraldehyde-Mediated Oxidation

Abstract

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry and drug development, prized for its favorable pharmacokinetic properties and metabolic stability. Efficiently synthesizing this heterocyclic core, particularly through one-pot methodologies, is of significant interest to researchers. This technical guide provides a comprehensive overview of the one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. A notable focus is placed on a modern approach that utilizes isobutyraldehyde in an indirect role to facilitate the oxidative cyclization, a key step in the formation of the oxadiazole ring. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative quantitative data, and mechanistic insights.

Introduction

2,5-Disubstituted 1,3,4-oxadiazoles are a class of five-membered heterocyclic compounds that have garnered substantial attention in the field of medicinal chemistry. Their structure is often employed as a bioisostere for amide and ester functional groups, which can enhance a molecule's resistance to metabolic degradation. The development of synthetic routes that are both efficient and versatile is crucial for the exploration of new chemical entities containing this privileged scaffold.

One-pot syntheses are particularly advantageous as they streamline the synthetic process, reduce waste, and can improve overall yields by minimizing the isolation of intermediates. A common and effective one-pot approach to 2,5-disubstituted 1,3,4-oxadiazoles involves the condensation of an aldehyde with a hydrazide to form an N-acylhydrazone intermediate, which then undergoes oxidative cyclization.

A variety of oxidizing agents have been employed for this transformation. A particularly innovative and green approach involves the in-situ generation of a hypervalent iodine(III) reagent, which then acts as the oxidant. This can be achieved through the auto-oxidation of isobutyraldehyde in the presence of molecular oxygen and an aryl iodide. This method avoids the need for stoichiometric amounts of potentially toxic or expensive heavy metal oxidants.

Synthetic Methodologies and Data Presentation

Several one-pot methods for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles have been reported. Below is a summary of key methodologies, with a focus on a proposed isobutyraldehyde-mediated approach.

Table 1: Comparative Summary of One-Pot Synthetic Protocols

| Protocol Title | Starting Materials | Catalyst/Reagent | Solvent | Reaction Time | Yield Range |

| Protocol 1: Isobutyraldehyde-Mediated Oxidative Cyclization | Aldehyde, Hydrazide, Aryl Iodide | Isobutyraldehyde, O₂ | Acetonitrile | 12-24 hours | Good to Excellent |

| Protocol 2: Iodine-Mediated Oxidative Cyclization | Aldehyde, Hydrazide | I₂, K₂CO₃ | DMSO | Not Specified | High Yields[1] |

| Protocol 3: Copper-Catalyzed Synthesis | Arylacetic Acid, Hydrazide | CuI | DMF | 4 hours | Good Yields[2][3] |

Experimental Protocols

Protocol 1: One-Pot Synthesis via Isobutyraldehyde-Mediated Oxidative Cyclization

This protocol describes a proposed one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles utilizing the in-situ generation of a hypervalent iodine reagent mediated by the auto-oxidation of isobutyraldehyde.

Materials:

-

Substituted Aldehyde (1.0 mmol)

-

Substituted Hydrazide (1.0 mmol)

-

p-Anisolyl Iodide (or other aryl iodide) (0.2 mmol)

-

Isobutyraldehyde (3.0 mmol)

-

Acetonitrile (5 mL)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add the substituted aldehyde (1.0 mmol), substituted hydrazide (1.0 mmol), and p-anisolyl iodide (0.2 mmol).

-

Add acetonitrile (5 mL) to the flask and stir the mixture at room temperature for 10 minutes to dissolve the solids.

-

Add isobutyraldehyde (3.0 mmol) to the reaction mixture.

-

Fit the flask with a balloon filled with oxygen (O₂) or allow the reaction to proceed open to the air.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired 2,5-disubstituted 1,3,4-oxadiazole.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the synthetic process and the proposed reaction mechanism, the following diagrams are provided in the DOT language for Graphviz.

Diagram 1: Experimental Workflow

References

Methodological & Application

Application Notes and Protocols: Biological Evaluation of 2-Isopropyl-1,3,4-oxadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the biological evaluation of 2-isopropyl-1,3,4-oxadiazole derivatives, summarizing their potential therapeutic applications and detailing the experimental protocols for their assessment. The 1,3,4-oxadiazole ring is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4][5][6] The incorporation of an isopropyl group at the 2-position can influence the lipophilicity and steric profile of the molecule, potentially enhancing its biological activity and selectivity.

Biological Activities and Data Presentation

Derivatives of the 1,3,4-oxadiazole core have demonstrated significant potential in various therapeutic areas. The primary activities investigated include anticancer and antimicrobial effects.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of 1,3,4-oxadiazole derivatives against various cancer cell lines.[5][6][7][8][9][10][11] The mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[7] For instance, some derivatives have been shown to target the STAT3 transcription factor.[7]

Table 1: Summary of In Vitro Anticancer Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound ID | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| 6b | MCF-7 | MTT | 23.5 | [8] |

| 6b | HeLa | MTT | 28.7 | [8] |

| 6c | MCF-7 | MTT | 35.2 | [8] |

| 6c | HeLa | MTT | 45.6 | [8] |

| 7f | - | - | - | [8] |

| 8c | - | - | - | [8] |

| AMK OX-8 | HeLa | MTT | <20 µg/mL | [9] |

| AMK OX-9 | HeLa | MTT | <20 µg/mL | [9] |

| AMK OX-11 | HeLa | MTT | <20 µg/mL | [9] |

| AMK OX-12 | HeLa | MTT | <20 µg/mL | [9] |

| Compound 3 | HepG-2 | - | High | [10] |

| Compound 12 | HepG-2 | - | High | [10] |

| Compound 14 | HepG-2 | - | High | [10] |

Note: This table is a compilation of representative data from the literature and may not be specific to 2-isopropyl derivatives due to the broader scope of the initial search. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Antimicrobial Activity

1,3,4-Oxadiazole derivatives have shown broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[3][12][13][14][15][16] The mechanism of action can involve the inhibition of essential bacterial enzymes or disruption of the cell membrane. For example, some derivatives have been identified as inhibitors of lipoteichoic acid (LTA) synthesis in Gram-positive bacteria.

Table 2: Summary of In Vitro Antimicrobial Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound ID | Microorganism | Assay | MIC (µg/mL) | Reference |

| OZE-I | Staphylococcus aureus | Broth Dilution | 4 - 16 | [15] |

| OZE-II | Staphylococcus aureus | Broth Dilution | 4 - 16 | [15] |

| OZE-III | Staphylococcus aureus | Broth Dilution | 8 - 32 | [15] |

| F3 | Staphylococcus aureus | - | - | [3] |

| F3 | Escherichia coli | - | - | [3] |

| F4 | Staphylococcus aureus | - | - | [3] |

| F4 | Escherichia coli | - | - | [3] |

| 1771 | MRSA | - | 8 - 16 | [17] |

| 13 | MRSA | - | 0.5 | [17] |

Note: This table presents representative data. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on the specific this compound derivative and the biological system being studied.

Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles

A common method for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclization of N,N'-diacylhydrazines or N-acylhydrazones.[1]

Protocol: Synthesis via Cyclization of Acid Hydrazides with Carboxylic Acids

-

Reactants: An appropriate acid hydrazide and a carboxylic acid are the starting materials.

-

Solvent and Catalyst: The reaction is typically carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃).[1][14]

-

Reaction Conditions: The reaction mixture is heated under reflux for several hours.[1]

-

Work-up: After cooling, the reaction mixture is poured into cold water or an ice bath to precipitate the product.

-

Purification: The crude product is filtered, washed, dried, and purified by recrystallization from a suitable solvent like ethanol.[1]

References

- 1. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]

- 2. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 3. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 7. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijpda.org [ijpda.org]

- 12. mdpi.com [mdpi.com]

- 13. nanobioletters.com [nanobioletters.com]

- 14. asianpubs.org [asianpubs.org]

- 15. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Antimicrobial Activity Screening of 2-Isopropyl-1,3,4-Oxadiazole Analogs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the antimicrobial activity screening of novel 2-isopropyl-1,3,4-oxadiazole analogs. The protocols outlined below are based on established methods for the evaluation of antimicrobial properties of heterocyclic compounds, including various 1,3,4-oxadiazole derivatives. While specific quantitative data for a broad range of this compound analogs is not extensively available in the public domain, this document provides the framework and detailed methodologies for researchers to conduct such screenings and generate valuable data for drug discovery programs.

Data Presentation

The following tables are structured to enable a clear and concise presentation of quantitative antimicrobial activity data, specifically Minimum Inhibitory Concentration (MIC) values. Researchers can populate these tables with their experimental findings.

Table 1: Antibacterial Activity of this compound Analogs (MIC in µg/mL)

| Compound ID | R-Group on Oxadiazole Ring | Staphylococcus aureus (ATCC 29213) | Bacillus subtilis (ATCC 6633) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) |

| Analog-01 | |||||

| Analog-02 | |||||

| Analog-03 | |||||

| Analog-04 | |||||

| Analog-05 | |||||

| Ciprofloxacin | (Positive Control) |

Table 2: Antifungal Activity of this compound Analogs (MIC in µg/mL)

| Compound ID | R-Group on Oxadiazole Ring | Candida albicans (ATCC 90028) | Aspergillus niger (ATCC 16404) | Cryptococcus neoformans (ATCC 14116) |

| Analog-01 | ||||

| Analog-02 | ||||

| Analog-03 | ||||

| Analog-04 | ||||

| Analog-05 | ||||

| Fluconazole | (Positive Control) |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard antimicrobial susceptibility testing methods.

Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely used technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Synthesized this compound analogs

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria

-

RPMI-1640 medium for fungi

-

Bacterial and fungal strains (e.g., from ATCC)

-

Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

-

Sterile saline (0.85% NaCl)

-

0.5 McFarland turbidity standard

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Test Compounds:

-

Prepare a stock solution of each this compound analog in DMSO (e.g., 10 mg/mL).

-

Perform serial two-fold dilutions of the stock solution in the appropriate sterile broth (MHB or RPMI-1640) in the wells of a 96-well microtiter plate to achieve a range of test concentrations (e.g., 512 µg/mL to 1 µg/mL).

-

-

Preparation of Inoculum:

-

Bacteria: From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Fungi: Grow the fungal strain on a suitable agar medium. Prepare a suspension of fungal spores or yeast cells in sterile saline. Adjust the cell density to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in each well.

-

-

Inoculation and Incubation:

-

Add the standardized microbial inoculum to each well of the microtiter plate containing the serially diluted compounds.

-

Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and DMSO without any test compound). Also, include a sterility control (broth only).

-

Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

-

Protocol 2: Agar Well Diffusion Method for Preliminary Antimicrobial Screening

This method is a qualitative or semi-quantitative assay to screen for the antimicrobial activity of test compounds.

Materials:

-

Synthesized this compound analogs

-

Sterile Petri dishes (90 mm)

-

Mueller-Hinton Agar (MHA)

-

Bacterial and fungal strains

-

Sterile cork borer (6-8 mm diameter)

-

Micropipettes and sterile tips

-

DMSO

Procedure:

-

Preparation of Agar Plates:

-

Prepare MHA according to the manufacturer's instructions and pour it into sterile Petri dishes. Allow the agar to solidify completely.

-

-

Preparation of Inoculum:

-

Prepare a microbial suspension with a turbidity equivalent to the 0.5 McFarland standard as described in Protocol 1.

-

Using a sterile cotton swab, evenly spread the inoculum over the entire surface of the MHA plates to create a lawn of microbial growth.

-

-

Well Preparation and Compound Application:

-

Using a sterile cork borer, create wells in the inoculated agar plates.

-

Prepare solutions of the test compounds in DMSO at a specific concentration (e.g., 1 mg/mL).

-

Carefully add a fixed volume (e.g., 50-100 µL) of each compound solution into separate wells.

-

Use a standard antibiotic as a positive control and DMSO as a negative control in separate wells.

-

-

Incubation and Measurement:

-

Allow the plates to stand for a pre-diffusion period (e.g., 1 hour) at room temperature to permit the diffusion of the compounds into the agar.

-

Incubate the plates under the same conditions as mentioned in Protocol 1.

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

-

Visualizations

The following diagrams illustrate the experimental workflow for antimicrobial screening.

Caption: Experimental workflow for MIC determination.

Caption: Hypothesized antimicrobial mechanisms of action.

Application Notes and Protocols: Anticancer Activity of 1,3,4-Oxadiazole Derivatives

Note: While the inquiry specified 2-isopropyl-1,3,4-oxadiazole, the available scientific literature does not provide specific anticancer activity data for this particular compound. However, extensive research is available on the broader class of 1,3,4-oxadiazole derivatives, which have demonstrated significant potential as anticancer agents. This document provides a detailed overview of the anticancer activity of selected 1,3,4-oxadiazole derivatives against various cancer cell lines, based on published studies.

Introduction

The 1,3,4-oxadiazole ring is a crucial heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2][3] These compounds have been shown to exert their cytotoxic effects through various mechanisms, such as inhibiting enzymes essential for cancer cell proliferation, inducing apoptosis, and arresting the cell cycle.[4][5] Their anti-proliferative effects are associated with the inhibition of growth factors, enzymes, and kinases.[6] This document outlines the anticancer activity of several 1,3,4-oxadiazole derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of experimental workflows and signaling pathways.

Data Presentation: In Vitro Cytotoxicity of 1,3,4-Oxadiazole Derivatives

The following table summarizes the 50% inhibitory concentration (IC50) values of selected 1,3,4-oxadiazole derivatives against various human cancer cell lines. These values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |

| CHK9 | Lung Cancer Cells | Lung | 4.8 - 5.1 | [7] |

| Compound 13 | HepG2 | Liver Cancer | - | [6][8] |

| HeLa | Cervical Cancer | - | [6][8] | |

| SW1116 | Colorectal Cancer | - | [6][8] | |

| BGC823 | Stomach Cancer | - | [6][8] | |

| Compound 36 | HepG2 | Liver Cancer | Potent | [8] |

| Compound 37 | SMMC-7721 | Liver Cancer | Potent | [8] |

| Compound 38 | MCF-7 | Breast Cancer | Potent | [8] |

| A549 | Lung Cancer | Potent | [8] | |

| AMK OX-8, 9, 11, 12 | HeLa | Cervical Cancer | Low IC50 | [9][10][11] |

| A549 | Lung Cancer | Low IC50 | [9][10][11] | |

| Hep-2 | Laryngeal Cancer | Considerable Effect | [9][10][11] | |

| Lipophilic 1,3,4-oxadiazole | 4T1 | Mammary Carcinoma | 1.6 - 3.55 | [12][13] |

| CT26.WT | Colon Cancer | 1.6 - 3.9 | [12][13] | |

| Compound 6m | NUGC | Gastric Cancer | 0.021 | [14] |

Note: A lower IC50 value indicates a higher potency of the compound.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., HeLa, A549, HepG2)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

1,3,4-Oxadiazole derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 1,3,4-oxadiazole derivatives in the growth medium. Replace the medium in each well with 100 µL of the medium containing the desired concentration of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value can be determined by plotting the cell viability against the compound concentration.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to detect and quantify apoptosis.

Materials:

-

Cancer cells treated with 1,3,4-oxadiazole derivatives

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the desired concentration of the 1,3,4-oxadiazole derivative for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizations

Experimental Workflow for In Vitro Anticancer Activity Screening

Caption: Workflow for evaluating the in vitro anticancer activity of 1,3,4-oxadiazole derivatives.

Proposed Signaling Pathway for Apoptosis Induction

Some 1,3,4-oxadiazole derivatives have been shown to induce apoptosis through the intrinsic or mitochondrial pathway.[9][10][11]

References

- 1. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researcher.manipal.edu [researcher.manipal.edu]

- 10. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and anticancer evaluation of new lipophilic 1,2,4 and 1,3,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and anticancer evaluation of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles and Mannich bases - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-isopropyl-1,3,4-oxadiazole as a Potential Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 2-isopropyl-1,3,4-oxadiazole as an enzyme inhibitor. While specific experimental data for this exact compound is limited in publicly available literature, the 1,3,4-oxadiazole scaffold is a well-established pharmacophore known to exhibit inhibitory activity against a range of key enzymes implicated in various diseases. This document outlines potential enzyme targets, summarizes inhibitory data from related 1,3,4-oxadiazole derivatives, and provides detailed protocols for in vitro evaluation.

Introduction to 1,3,4-Oxadiazoles as Enzyme Inhibitors

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle that has garnered significant attention in medicinal chemistry due to its favorable physicochemical properties, metabolic stability, and ability to act as a bioisostere for ester and amide groups. Derivatives of 1,3,4-oxadiazole have been reported to inhibit a wide array of enzymes, positioning them as promising candidates for the development of novel therapeutics for conditions such as cancer, inflammation, neurodegenerative diseases, and diabetes.[1][2][3] The presence of the isopropyl group at the 2-position of the oxadiazole ring in the target compound may influence its binding affinity and selectivity for specific enzymes.

Potential Enzyme Targets and Applications

Based on the known biological activities of the 1,3,4-oxadiazole class of compounds, this compound is a candidate for screening against several important enzyme targets.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition in Inflammation

Cyclooxygenase (COX-1 and COX-2) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[4][5] Inhibition of these enzymes is a major strategy for the treatment of inflammatory disorders. Several 1,3,4-oxadiazole derivatives have been identified as potent COX inhibitors.[6][7][8]

Quantitative Data for Representative 1,3,4-Oxadiazole Derivatives against COX Enzymes

| Compound Class | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |

| 2,5-diaryl-1,3,4-oxadiazoles | COX-2 | 0.48 - 0.89 | Celecoxib | - |

| Pyrrolo[3,4-d]pyridazinone-1,3,4-oxadiazole hybrids | COX-2 | More potent than Meloxicam | Meloxicam | - |

Enzyme Inhibition in Cancer Therapy

The 1,3,4-oxadiazole scaffold is present in compounds that have shown potential in cancer therapy by targeting various enzymes crucial for tumor growth and progression.

-

Matrix Metalloproteinases (MMPs): MMPs are involved in the degradation of the extracellular matrix, a process essential for tumor invasion and metastasis.

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

-

Telomerase: This enzyme is responsible for maintaining telomere length, and its inhibition can lead to the senescence of cancer cells.[1]

Quantitative Data for Representative 1,3,4-Oxadiazole Derivatives against Cancer-Related Enzymes

| Compound Class | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |

| 2,5-disubstituted-1,3,4-oxadiazoles | Telomerase | 1.27 ± 0.05 | 5-Fluorouracil | - |

| Quinolin-2-yl-1,3,4-oxadiazole derivatives | Telomerase | 0.8 ± 0.1 | Ethidium bromide | 2.5 ± 0.23 |

| Thioether 1,3,4-oxadiazole derivatives | Thymidylate Synthase | 0.7 ± 0.2 (MCF-7 cells) | 5-Fluorouracil | 22.8 ± 1.2 (MCF-7 cells) |

Acetylcholinesterase (AChE) Inhibition in Neurodegenerative Diseases

Inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease. Various 1,3,4-oxadiazole derivatives have demonstrated potent AChE inhibitory activity.[9]

Quantitative Data for Representative 1,3,4-Oxadiazole Derivatives against Cholinesterases

| Compound Class | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |

| 1,3,4-oxadiazole-2-thiol derivatives | AChE | 9.25 ± 0.19 to 36.15 ± 0.12 | Donepezil | 2.01 ± 0.12 |

| 1,3,4-oxadiazole-2-thiol derivatives | BChE | 10.06 ± 0.43 to 35.13 ± 0.12 | Donepezil | 3.12 ± 0.06 |

α-Amylase and α-Glucosidase Inhibition in Diabetes

Inhibition of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion, can help control postprandial hyperglycemia in type 2 diabetes. 1,3,4-oxadiazole derivatives have been explored as inhibitors of these enzymes.[3][9]

Quantitative Data for Representative 1,3,4-Oxadiazole Derivatives against Carbohydrate-Digesting Enzymes

| Compound Class | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |

| 1,3,4-oxadiazole-2-thiol derivatives | α-Glucosidase | 18.52 ± 0.09 | Acarbose | 12.29 ± 0.26 |

| 1,3,4-oxadiazole-2-thiol derivatives | α-Amylase | 20.25 ± 1.05 | Acarbose | 15.98 ± 0.14 |

| Benzimidazole-based 1,3,4-oxadiazoles | α-Glucosidase | 2.6 ± 0.1 | Acarbose | 38.45 ± 0.80 |

Experimental Protocols

The following are detailed protocols for assessing the inhibitory activity of this compound against the aforementioned enzyme targets.

Protocol 1: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol describes a colorimetric inhibitor screening assay.[10]

Materials:

-

COX-1 or COX-2 enzyme

-

Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme

-

Arachidonic Acid (substrate)

-

Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of all reagents in the reaction buffer.

-

Assay Setup: In a 96-well plate, add the following to triplicate wells:

-

Blank: 160 µL Reaction Buffer, 10 µL Heme.

-

100% Initial Activity (Control): 150 µL Reaction Buffer, 10 µL Heme, 10 µL enzyme.

-

Inhibitor Wells: 150 µL Reaction Buffer, 10 µL Heme, 10 µL enzyme, and 10 µL of various concentrations of the test compound or reference inhibitor.

-

-

Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add 10 µL of arachidonic acid to all wells to start the reaction.

-

Color Development: Add 10 µL of the colorimetric substrate.

-

Measurement: Incubate for exactly two minutes at 37°C and then stop the reaction. Read the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD).

-

Calculation: Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Absorbance of Inhibitor Well - Absorbance of Blank) / (Absorbance of Control Well - Absorbance of Blank)] x 100

-

IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.